

# A Comparative Analysis of Seclidemstat Mesylate and Azacitidine Combination Therapy in MDS/CMML

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Seclidemstat mesylate |           |
| Cat. No.:            | B8210197              | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of **seclidemstat mesylate** in combination with azacitidine for the treatment of Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML), particularly in patients who have previously failed hypomethylating agent (HMA) therapy. This guide synthesizes available clinical trial data, outlines experimental protocols, and contrasts the combination's performance against historical outcomes for the current standard of care.

Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) are challenging hematologic malignancies with limited treatment options, especially for patients who relapse or are refractory to standard hypomethylating agents like azacitidine. The prognosis for these patients is notably poor, with a median overall survival of approximately four to six months.[1][2] The combination of seclidemstat, a novel oral, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with azacitidine represents a promising therapeutic strategy.[3]

### **Mechanism of Action: A Dual Epigenetic Approach**

Seclidemstat and azacitidine both function as epigenetic modifiers but through distinct and potentially synergistic mechanisms.



Seclidemstat inhibits LSD1, an enzyme crucial for maintaining the pluripotency and proliferation of cancer cells.[1][3] By blocking LSD1, seclidemstat is designed to reprogram cancer cell differentiation, thereby reducing the tumor burden.[3]

Azacitidine, a hypomethylating agent, incorporates into DNA and RNA. Its primary anticancer effect is the inhibition of DNA methyltransferase (DNMT), leading to a reduction in DNA methylation.[4][5] This can reactivate tumor suppressor genes that have been silenced, restoring normal cell growth control and differentiation pathways.[4]

The combination of these two agents targets two different key epigenetic regulatory pathways, potentially leading to a more profound and durable anti-tumor response.



Click to download full resolution via product page

**Caption:** Dual epigenetic targeting by Seclidemstat and Azacitidine.

## Clinical Efficacy: Phase 1/2 Trial Data



Interim results from the investigator-initiated Phase 1/2 trial (NCT04734990) evaluating seclidemstat in combination with azacitidine have shown promising activity in patients with higher-risk MDS and CMML who have failed prior HMA therapy.

**Performance Comparison** 

| Efficacy Endpoint                | Seclidemstat + Azacitidine Combination[3][6]                                                 | Historical Control (Post-<br>HMA Failure)[1][7]           |
|----------------------------------|----------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Patient Population               | Higher-Risk MDS/CMML, Post-<br>HMA Failure (n=14)                                            | Higher-Risk MDS, Post-HMA<br>Failure                      |
| Objective Response Rate (ORR)    | 43%                                                                                          | N/A (Generally very low response to subsequent therapies) |
| Best Responses                   | 1 Complete Response (CR)3<br>Marrow CR (mCR)1 mCR +<br>Hematological Improvement<br>(HI)1 HI | N/A                                                       |
| Median Overall Survival (OS)     | 18.5 months (95% CI, 6.1-30.9)                                                               | ~4 to 6 months                                            |
| Median Event-Free Survival (EFS) | 7.2 months (95% CI, 6.3-8.2)                                                                 | N/A                                                       |

Data based on interim results presented at the 2024 EHA Congress with a median follow-up of 18.9 months.[3]

#### Safety and Tolerability

The combination of seclidemstat and azacitidine has been assessed for safety. In July 2024, the FDA placed a partial clinical hold on the trial following a report of a serious and unexpected adverse effect.[3] The hold was subsequently lifted after the concerns were addressed, allowing enrollment to resume.[3][8] As of the latest reports, a dose-limiting toxicity was observed in one patient receiving 750 mg of seclidemstat twice daily.[6]

### **Experimental Protocols**



The ongoing Phase 1/2 trial (NCT04734990) is an open-label, dose-finding, and dose-expansion study.[1][9]

#### **Key Methodologies**

- Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD)
  of seclidemstat with azacitidine, and to assess the overall response rate (ORR).[7]
- Secondary Objectives: To evaluate overall survival (OS), duration of response (DOR), relapse-free survival (RFS), and leukemia-free survival (LFS).[7]
- Patient Population: Adults (≥18 years) with a diagnosis of MDS (Intermediate-1 to High risk per IPSS) or CMML, who have failed prior therapy with hypomethylating agents.[1]
- Treatment Regimen:
  - Azacitidine: Administered intravenously or subcutaneously on days 1-7 of a 28-day cycle.
     [1]
  - Seclidemstat: Administered orally. The trial includes a dose-escalation phase to identify the MTD, with planned dose levels up to 900mg twice daily.[6][7]
- Assessments: Patients undergo bone marrow biopsies and blood sample collection throughout the study to monitor response and safety.[7]





Click to download full resolution via product page

Caption: Experimental workflow for the NCT04734990 clinical trial.

#### **Conclusion**

The combination of **seclidemstat mesylate** and azacitidine demonstrates significant potential for patients with higher-risk MDS/CMML who have relapsed or are refractory to HMA therapy. The interim data suggests a substantial improvement in overall survival compared to historical outcomes in this patient population.[1][3] The dual-mechanism approach, targeting both DNA methylation and histone demethylation, provides a strong rationale for the observed synergistic effects. While the safety profile requires continued monitoring, the lifting of the partial clinical hold allows for further investigation.[3] The ongoing Phase 1/2 study will be critical in confirming these promising early results and establishing the role of this combination therapy in the treatment landscape of myeloid malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. onclive.com [onclive.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Management of myelodysplastic syndromes after failure of response to hypomethylating agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risk-Adapted, Individualized Treatment Strategies of Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II Study of SP-2577 (Seclidemstat) in Combination with Azacitidine for patients with Myelodysplastic syndromes and Chronic Myelomonocytic Leukemia [mdanderson.org]
- 6. Seclidemstat + Azacitidine for Myelodysplastic Syndrome and Chronic Myelomonocytic Leukemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Beyond hypomethylating agents failure in patients with myelodysplastic syndromes PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Seclidemstat Mesylate and Azacitidine Combination Therapy in MDS/CMML]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b8210197#efficacy-of-seclidemstat-mesylate-in-combination-with-azacitidine-in-mds-cmml]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com